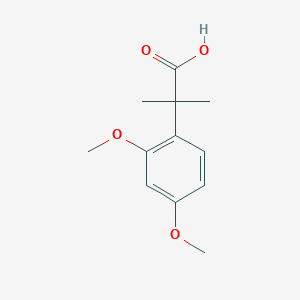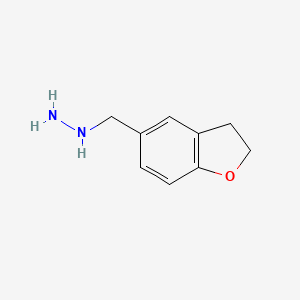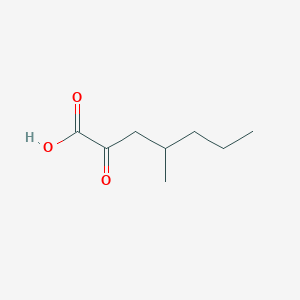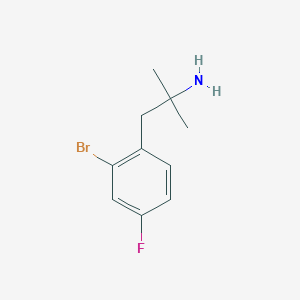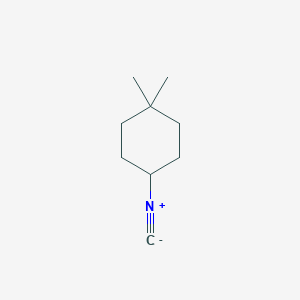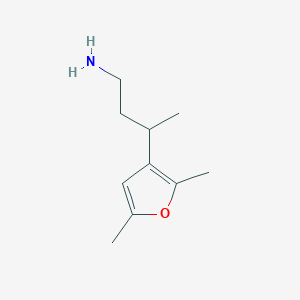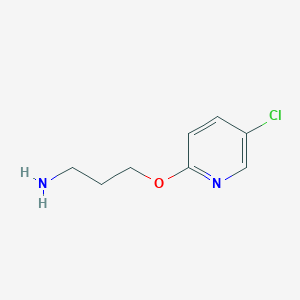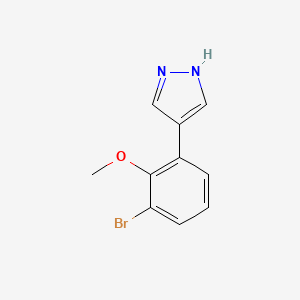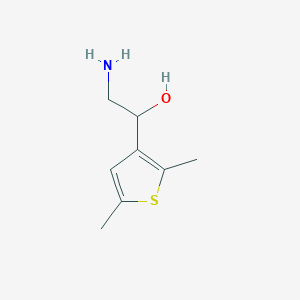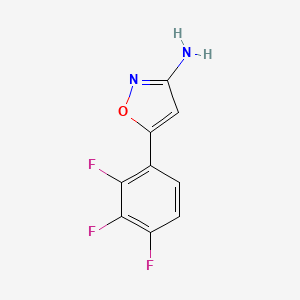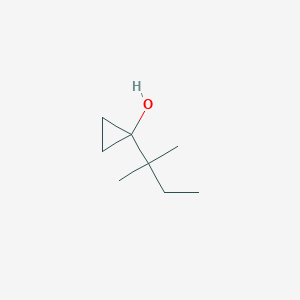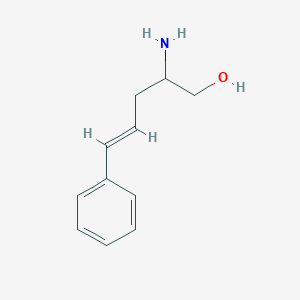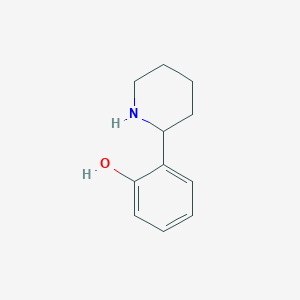
2-(Piperidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-2-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group Piperidine is a six-membered heterocyclic amine, and phenol is a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions where alkyl dihalides and primary amines are subjected to microwave irradiation in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form piperidinones.
Substitution: The hydroxyl group on the phenol can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Quinones
Reduction: Piperidinones
Substitution: Halogenated phenols
Scientific Research Applications
2-(Piperidin-2-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)phenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. For example, piperidine derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects . The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Piperidine: A simpler structure without the phenol group.
Phenol: Lacks the piperidine ring.
2-(Piperidin-4-yl)phenol: Similar structure but with the piperidine ring attached at a different position.
Uniqueness: 2-(Piperidin-2-yl)phenol is unique due to the specific positioning of the piperidine ring and phenol group, which can influence its reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-piperidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-2,5,7,10,12-13H,3-4,6,8H2 |
InChI Key |
ONKAJIAJCAUAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


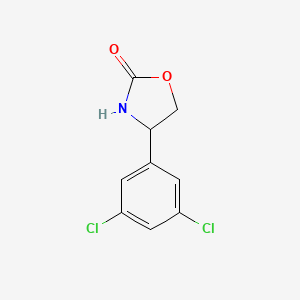
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
